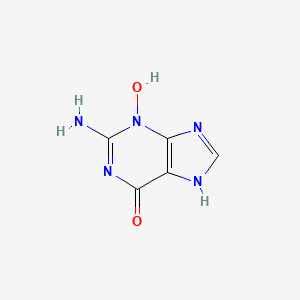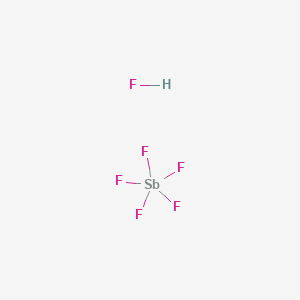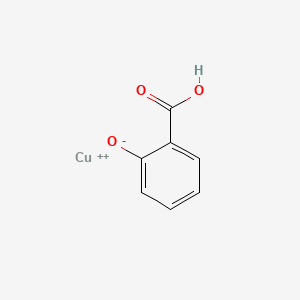
Ferric citrate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric citrate trihydrate is a compound with the molecular formula C6H11FeO10 . It is used to control the phosphorus levels in the blood of patients with chronic kidney disease (CKD) who are on dialysis . Ferric citrate trihydrate also provides a source of iron used in cell culture applications .
Synthesis Analysis
The synthesis of pharmaceutical grade ferric citrate involves a one-pot process. This process includes the preparation of a ferric hydroxide slurry followed by treatment with a citrate ion source .
Molecular Structure Analysis
The molecular structure of Ferric citrate trihydrate is represented by the molecular formula C6H11FeO10 . The IUPAC name for this compound is 2-hydroxypropane-1,2,3-tricarboxylate;iron (3+);trihydrate .
Chemical Reactions Analysis
Ferric citrate has been shown to decrease serum phosphate concentrations, increase transferrin saturation, ferritin, and hemoglobin, and decrease circulating iFGF23 levels .
Physical And Chemical Properties Analysis
Ferric citrate trihydrate is a powder with a molecular weight of 298.99 g/mol .
Aplicaciones Científicas De Investigación
Phosphate Binder in Chronic Kidney Disease (CKD)
Ferric citrate trihydrate is used as an oral phosphate binder for the control of hyperphosphatemia in patients with chronic kidney disease (CKD) . It helps to control the phosphorus levels in the blood of patients with CKD who are on dialysis.
Source of Iron in Cell Culture Applications
Ferric citrate trihydrate provides a source of iron used in cell culture applications. This is important in biological research and pharmaceutical development.
Treatment of Iron Deficiency Anemia
Ferric citrate hydrate has been shown to be effective in the treatment of iron deficiency anemia . It was found to be non-inferior to sodium ferrous citrate in terms of the change in the hemoglobin concentration .
Reduction of Gastrointestinal Side Effects
Compared to other oral iron preparations, ferric citrate hydrate has been found to have a lower risk of causing gastrointestinal side effects such as nausea and vomiting . This makes it a more tolerable option for patients with iron deficiency anemia.
Risk of Aluminum Toxicity
Research has shown that ferric citrate hydrate can increase the absorption of aluminum from food and drinking water . This could potentially increase the risk of aluminum toxicity, especially in patients with impaired renal function .
Improvement of Hyperphosphatemia in Dialysis and Non-Dialysis Dependent CKD
Ferric citrate hydrate has been approved for the improvement of hyperphosphatemia both in patients with dialysis and in patients with non-dialysis dependent chronic kidney disease (CKD) .
Mecanismo De Acción
Upon ingestion, ferric iron is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract. The molecules are absorbed in the same highly regulated physiological pathway as dietary iron. In the bloodstream, ferrous iron is oxidized back to ferric iron, which binds to transferrin, an iron transfer protein that transports iron to the bone marrow for incorporation into hemoglobin for red blood cell production .
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2/q;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZOGMFSXFMCDT-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FeO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17217-76-4 |
Source


|
| Record name | Ferric citrate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017217764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FERRIC CITRATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756B6D74H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of Ferric citrate trihydrate in the context of uranium removal using nanoscale zero-valent iron particles?
A1: While the provided research paper [] focuses on carbon-supported nanoscale zero-valent iron particles for uranium removal and doesn't directly investigate Ferric citrate trihydrate, it highlights the importance of understanding iron's role in the process. Ferric citrate trihydrate, a source of soluble ferric iron, can be relevant in this context. When zero-valent iron particles oxidize during uranium removal, ferric iron species are generated. Studying Ferric citrate trihydrate could provide insights into the behavior of these ferric iron species, their interactions with uranium, and their potential impact on the overall removal efficiency. This understanding can contribute to optimizing uranium removal strategies using iron-based materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

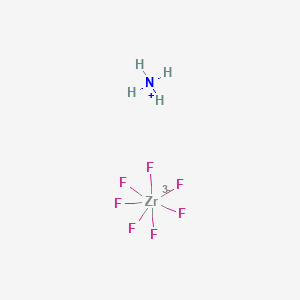
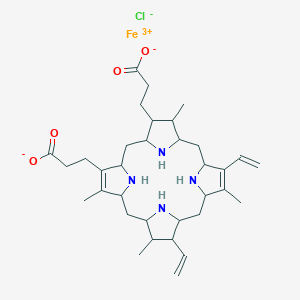

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)
